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molecular formula C14H14S2 B093600 p-Tolyl disulfide CAS No. 103-19-5

p-Tolyl disulfide

Cat. No. B093600
M. Wt: 246.4 g/mol
InChI Key: TZOVOULUMXXLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656290

Procedure details

19 g (0.1 mole) of p-toluene sulfonyl chloride are dissolved in 100 ml acetic acid whereupon 1.5 g (0.01 mole) of sodium iodide are added and the reaction mixture is stirred until the iodide is completely dissolved (5 minutes). The reaction mixture becomes dark brown. A 30% sodium bisulfite solution is slowly added dropwise at a rate that on addition the iodine color of the mixture should just disappear. During the dropwise addition the temperature of the mixture is raised to 60° C. (within about 30 minutes). The reaction is continued at this temperature until the color of iodine does not appear any more. At the end of the reaction the reaction mixture is diluted with 50 ml of water and the pH is adjusted to the value of 4 by adding a 20% sodium hydroxide solution. The reaction mixture is extracted three times with 80 ml of n-hexane each, the hexane phases are combined, dried over anhydrous sodium sulfate and evaporated under atmospheric pressure. From the distillation residue the traces of solvent are removed at 70° C. in vacuo and the product is crystallized at 20° C. Thus 11.9 g of p-tolyl-disulfide are obtained, yield 97%. Mp.: 43°-45° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
97%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7](Cl)(=O)=O)=[CH:3][CH:2]=1.[I-].[Na+].[I-].S(=O)(O)[O-].[Na+].II.[OH-].[Na+]>C(O)(=O)C.O>[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7][S:7][C:4]2[CH:5]=[CH:6][C:1]([CH3:11])=[CH:2][CH:3]=2)=[CH:3][CH:2]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
DISSOLUTION
Type
DISSOLUTION
Details
is completely dissolved (5 minutes)
Duration
5 min
ADDITION
Type
ADDITION
Details
During the dropwise addition the temperature of the mixture
CUSTOM
Type
CUSTOM
Details
At the end of the reaction the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted three times with 80 ml of n-hexane each, the hexane phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
From the distillation residue the traces of solvent are removed at 70° C. in vacuo
CUSTOM
Type
CUSTOM
Details
the product is crystallized at 20° C

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)SSC1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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